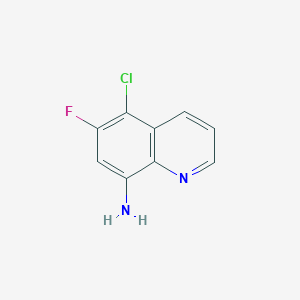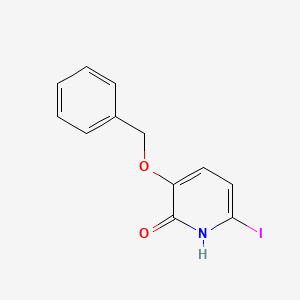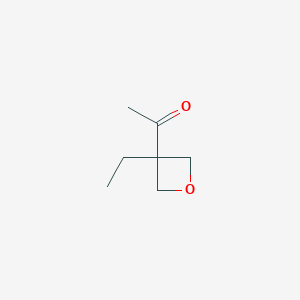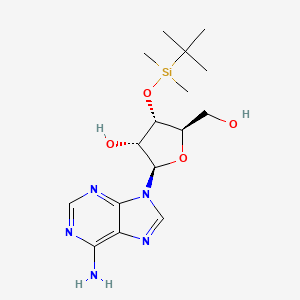
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its bromo and fluoro substituents on the pyridine ring, which contribute to its reactivity and utility in organic synthesis.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to undergo various chemical transformations enables the creation of diverse chemical libraries for screening against biological targets.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties contribute to the development of new materials with improved performance characteristics.
作用機序
Target of Action
It is known that similar compounds have been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
It can be inferred from similar compounds that they might undergo reactions with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
It is known that similar compounds can be involved in various biochemical reactions, including the formation of amine derivatives .
Result of Action
It is known that similar compounds have shown various biological activities, which suggests that this compound might also have potential biological effects .
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromo-fluoro pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromo-fluoro pyridine oxides.
Reduction Products: Bromo-fluoro pyridine hydrides.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
類似化合物との比較
Tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate
Uniqueness: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate stands out due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both bromo and fluoro groups on the pyridine ring provides unique opportunities for chemical transformations and biological interactions.
特性
IUPAC Name |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKKHQWWKIHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)

![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)



![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

